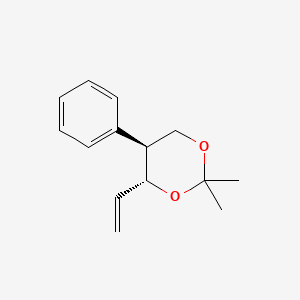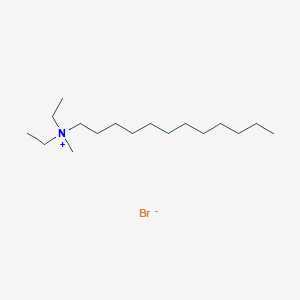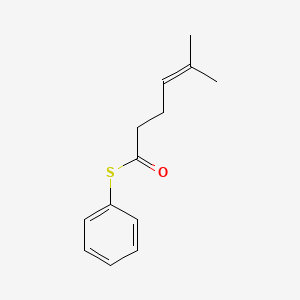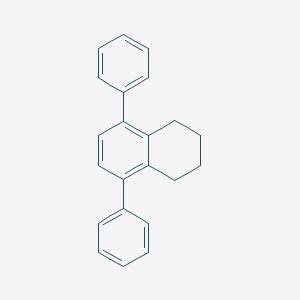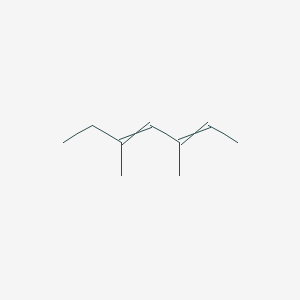
3,5-Dimethylhepta-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylhepta-2,4-diene is an organic compound with the molecular formula C₉H₁₆. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for resonance stabilization. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylhepta-2,4-diene can be achieved through various methods. One common approach involves the alkylation of a suitable diene precursor. For example, the reaction of 3,5-dimethyl-1,5-hexadiene with a strong base such as sodium hydride, followed by the addition of an alkyl halide, can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. Catalysts and optimized reaction conditions are often employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.
Oxidizing Agents (e.g., m-CPBA, OsO₄): Used in oxidation reactions.
Dienophiles (e.g., maleic anhydride): Used in Diels-Alder reactions.
Major Products
Addition Products: Formed from electrophilic addition reactions.
Epoxides and Diols: Formed from oxidation reactions.
Cyclohexene Derivatives: Formed from Diels-Alder reactions.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylhepta-2,4-diene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its derivatives are studied for potential use in polymer and material science.
Biological Studies: It serves as a model compound for studying the behavior of conjugated dienes in biological systems.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylhepta-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then lead to the formation of addition products . In Diels-Alder reactions, the conjugated diene interacts with a dienophile to form a cyclohexene derivative through a concerted mechanism involving the overlap of molecular orbitals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
2,4-Hexadiene: A conjugated diene with a similar carbon chain length but different substitution pattern.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring conjugated diene with applications in polymer synthesis.
Uniqueness
3,5-Dimethylhepta-2,4-diene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for unique interactions in Diels-Alder reactions and other synthetic applications .
Eigenschaften
CAS-Nummer |
101935-28-8 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
3,5-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-5-8(3)7-9(4)6-2/h5,7H,6H2,1-4H3 |
InChI-Schlüssel |
UCZAREQHYMBQOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(=CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


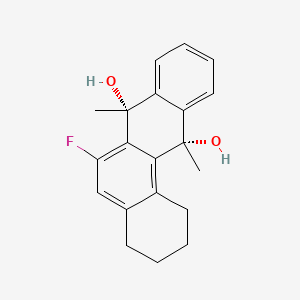
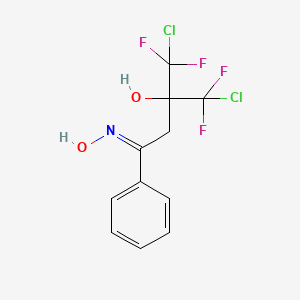
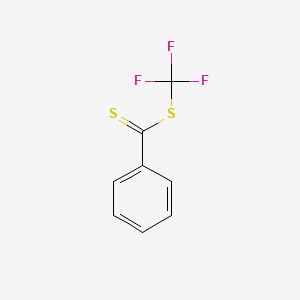
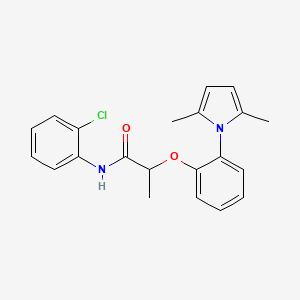
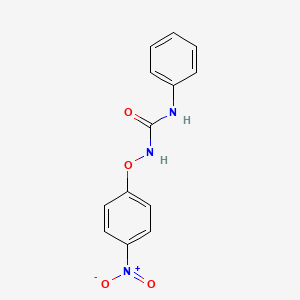
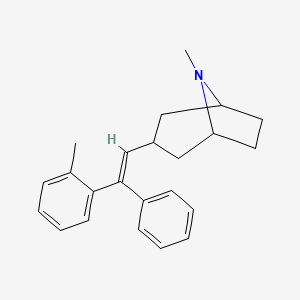
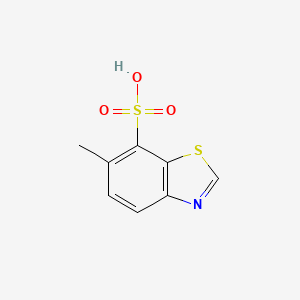
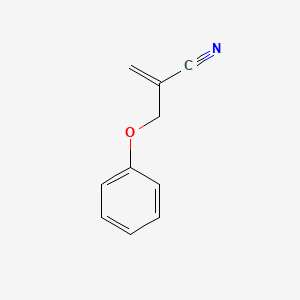
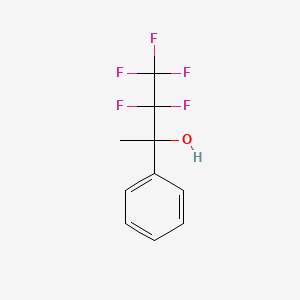
silane](/img/structure/B14344715.png)
